molecular formula C7H4Br2O2 B3269461 3,4-Dibromo-2-hydroxybenzaldehyde CAS No. 51042-20-7

3,4-Dibromo-2-hydroxybenzaldehyde

Cat. No.: B3269461
CAS No.: 51042-20-7
M. Wt: 279.91 g/mol
InChI Key: KIWSSRGQVCZDQU-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 3 and 4 positions, and a hydroxyl group is present at the 2 position. This compound is known for its crystalline structure and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-2-hydroxybenzaldehyde can be synthesized using p-cresol and bromine as raw materials. The process involves bromination followed by hydrolysis. A solvent-free continuous pipeline reaction device is often used, with precise control over material ratios and temperature stages (low and high) to ensure high yield and purity . The reaction typically results in reddish-brown crystals with minimal pungent odor.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and hydrolysis processes. The use of solvent-free methods helps in reducing environmental pollution and potential safety hazards. The yield of the compound is significantly improved by minimizing side reactions, achieving a high purity level of around 98% .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 3,4-Dibromo-2-hydroxybenzaldehyde exerts its effects involves its interaction with various molecular targets. For instance, when used as a precursor for antimicrobial agents, the compound’s derivatives can inhibit bacterial cell wall synthesis or interfere with protein function. In anticancer applications, its derivatives may induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-dibromo-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWSSRGQVCZDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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